6-Chloro-4-fluoro-1,3-benzothiazol-2-amine hydrochloride
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Overview
Description
6-Chloro-4-fluorobenzo[d]thiazol-2-amine hydrochloride is a chemical compound with the CAS Number: 1609395-77-8 . It has a molecular weight of 240.11 . The IUPAC name for this compound is 6-chloro-4-fluoro-1H-1lambda3-benzo[d]thiazol-2-amine hydrochloride .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClFN2S.ClH/c8-3-1-4(9)6-5(2-3)12-7(10)11-6;/h1-2,12H,(H2,10,11);1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is stored at a temperature of 28 C .Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
6-Chloro-4-fluorobenzo[d]thiazol-2-amine hydrochloride serves as a pivotal precursor or intermediate in the synthesis of diverse heterocyclic compounds. Studies have demonstrated its utility in the synthesis of novel heterocyclic scaffolds, such as benzothiazoles, benzimidazoles, and other nitrogen-containing heterocycles, which are of significant interest in drug discovery and materials science. For instance, the synthesis of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine showcased its application in generating compounds with potential anticancer activities (Kumbhare et al., 2014).
Medicinal Chemistry and Pharmacology
In the realm of medicinal chemistry, 6-Chloro-4-fluorobenzo[d]thiazol-2-amine hydrochloride is employed to develop compounds with promising biological activities. Its derivatives have been explored for their potential in treating various diseases, including cancer and bacterial infections. For example, derivatives synthesized from this compound were evaluated for their antitumor activities, indicating its significant role in the development of novel anticancer agents (Bolakatti et al., 2014).
Mechanism of Action
Future Directions
The future directions for this compound could involve further exploration of its potential anti-inflammatory properties, as suggested by the activity of related compounds . Additionally, its synthesis could be optimized, and its potential applications in other areas of medicinal chemistry could be investigated.
Properties
IUPAC Name |
6-chloro-4-fluoro-1,3-benzothiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2S.ClH/c8-3-1-4(9)6-5(2-3)12-7(10)11-6;/h1-2H,(H2,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVXLCQJPSSBSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1F)N=C(S2)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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